molecular formula C50H49N5O10 B13718046 Carboxyrhodamine 110 DBCO

Carboxyrhodamine 110 DBCO

Cat. No.: B13718046
M. Wt: 879.9 g/mol
InChI Key: AYERTDQFRXJGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Carboxyrhodamine 110 DBCO is synthesized through a series of chemical reactions involving the conjugation of Carboxyrhodamine 110 with DBCO. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is then purified using techniques such as HPLC (High-Performance Liquid Chromatography) and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

Carboxyrhodamine 110 DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azides. This reaction is highly selective and biocompatible, allowing the formation of a stable triazole without the need for a copper catalyst .

Common Reagents and Conditions

Major Products Formed

The major product formed from the reaction of this compound with azides is a stable triazole, which is used for imaging and labeling applications .

Mechanism of Action

Carboxyrhodamine 110 DBCO exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO moiety reacts with azides to form a stable triazole, enabling the detection and imaging of azide-tagged biomolecules. This reaction is highly selective and does not require a copper catalyst, making it suitable for use in biocompatible environments .

Comparison with Similar Compounds

Properties

Molecular Formula

C50H49N5O10

Molecular Weight

879.9 g/mol

IUPAC Name

2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoic acid

InChI

InChI=1S/C50H49N5O10/c51-37-12-15-40-44(30-37)65-45-31-38(52)13-16-41(45)48(40)39-14-11-35(29-42(39)50(59)60)49(58)54-20-22-62-24-26-64-28-27-63-25-23-61-21-18-46(56)53-19-17-47(57)55-32-36-7-2-1-5-33(36)9-10-34-6-3-4-8-43(34)55/h1-8,11-16,29-31,51H,17-28,32,52H2,(H,53,56)(H,54,58)(H,59,60)

InChI Key

AYERTDQFRXJGCW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=N)C=C6OC7=C5C=CC(=C7)N)C(=O)O

Origin of Product

United States

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